



# Application Notes and Protocols for Succinylation of Lysine Residues in Peptides

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These application notes provide a comprehensive overview and detailed protocols for the chemical modification of lysine residues in peptides via succinylation. This post-translational modification (PTM) is of significant interest as it induces a charge change from positive to negative on the lysine side chain, potentially altering peptide conformation, stability, and biological activity.[1]

# **Introduction to Lysine Succinylation**

Protein succinylation is a post-translational modification where a succinyl group (-CO-CH2-CH2-CO2H) is covalently attached to a lysine residue.[2][3] This modification can occur enzymatically or non-enzymatically and plays a crucial role in regulating various cellular processes, including metabolism and gene expression.[3] The addition of the succinyl group neutralizes the positive charge of the lysine residue and introduces a negative charge, which can significantly impact protein structure and function.[1]

Key Features of Lysine Succinylation:

- Charge Reversal: Changes the charge of the lysine residue from +1 to -1 at physiological pH.[1]
- Structural Alteration: The addition of a bulky succinyl group can induce conformational changes in peptides and proteins.[1]



• Biological Relevance: Involved in the regulation of enzyme activity, protein-protein interactions, and subcellular localization.[3]

# **Experimental Protocols**

This section provides detailed methodologies for the in vitro succinylation of peptides using **succinic anhydride**, followed by sample preparation for analysis by mass spectrometry.

# **Protocol 1: In Vitro Succinylation of Peptides**

This protocol describes the chemical modification of peptide lysine residues using **succinic anhydride**.

#### Materials:

- Peptide of interest
- Succinic anhydride
- Acetonitrile (ACN)
- 100 mM Sodium Phosphate buffer, pH 7.4
- Dimethyl sulfoxide (DMSO), anhydrous (optional, for dissolving succinic anhydride)
- 7.25 M NaOH (for pH adjustment)
- 50% Hydroxylamine solution
- C18 ZipTips (for desalting)

#### Procedure:

- Peptide Preparation: Dissolve the peptide in 10 mM sodium phosphate buffer (pH 7.4) to a final concentration of 1 mg/mL.[4]
- Reagent Preparation: Prepare a stock solution of succinic anhydride. For a 5 M solution, dissolve 0.24 g of succinic anhydride-d4 (or unlabeled succinic anhydride) in 461 μL of



anhydrous DMSO.[5] Alternatively, a fresh solution of **succinic anhydride** in acetonitrile can be prepared to a final concentration of 5 mg/mL.[4]

#### Succinylation Reaction:

- Add a 10-fold molar excess of succinic anhydride solution to the peptide solution.[4] For quantitative succinylation, 12 μL of a 5 M succinic anhydride solution can be added per 60 μmol of lysine residues.[5]
- Incubate the reaction mixture at 37°C for 2 hours with gentle shaking.[4] Alternatively, for quantitative labeling, incubate at 4°C for 20 minutes on a vortex mixer.[5]
- pH Adjustment and Quenching:
  - $\circ$  After incubation, add 10  $\mu$ L of 7.25 M NaOH to increase the pH to  $\sim$ 8. This step helps to eliminate any O-acylation side-products.[5]
  - $\circ~$  To revert any remaining O-acylation side reactions, add 10  $\mu L$  of 50% hydroxylamine solution.[5]

#### Purification:

- Remove excess reagent by ultrafiltration or desalting using C18 ZipTips according to the manufacturer's protocol.[4][6]
- The succinylated peptide is now ready for downstream analysis.

# Protocol 2: Enrichment of Succinylated Peptides for Mass Spectrometry

This protocol is designed for the enrichment of succinylated peptides from a complex mixture, such as a protein digest, prior to mass spectrometry analysis.

#### Materials:

- Tryptic digest of protein sample
- NETN buffer (100 mM NaCl, 1 mM EDTA, 50 mM Tris-HCl, 0.5% NP-40, pH 8.0)



- Anti-succinyllysine antibody beads
- Wash buffer (e.g., NETN buffer and water)
- Elution buffer (0.1% trifluoroacetic acid)
- C18 ZipTips

#### Procedure:

- Sample Preparation: Dissolve the dried tryptic peptides in NETN buffer.[6]
- Immunoaffinity Enrichment:
  - Add the peptide solution to pre-washed anti-succinyllysine antibody beads.
  - Incubate overnight at 4°C with gentle shaking to allow for the binding of succinylated peptides to the antibody beads.[6]
- · Washing:
  - Wash the beads four times with NETN buffer to remove non-specifically bound peptides.
    [6]
  - Wash the beads twice with deionized water to remove residual buffer salts.[6]
- Elution:
  - Elute the bound succinylated peptides from the beads by adding 0.1% trifluoroacetic acid.
    [6]
  - Collect the eluate. Repeat the elution step and combine the fractions.[4]
- Final Preparation:
  - Vacuum-dry the eluted peptides.[6]
  - Desalt the peptides using C18 ZipTips before LC-MS/MS analysis.[6]



## **Data Presentation**

The following tables summarize quantitative data related to the analysis of succinylated peptides.

Table 1: Mass Spectrometry Data Quality for Succinylated Peptide Analysis

Parameter	Value	Reference
Peptide Mass Accuracy (ppm)	< 2.0	[7]
Average Peptide Length	15 amino acids	[8]
Average Succinylation Sites per Protein	3	[8]

Table 2: Quantification of BSA Lysine Succinylation Occupancy

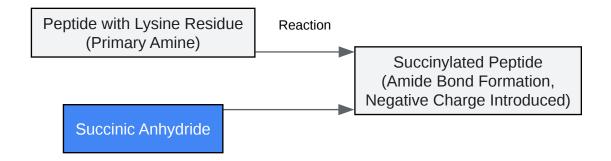
This table presents the measured succinylation occupancy for 20 proteolytic peptides from bovine serum albumin (BSA) that was commercially pre-succinylated at defined percentages. The occupancy was calculated using the highest-ranked, differentiating MS2 fragment ion.

Pre-succinylated BSA (%)	Measured Ksucc Occupancy (%)
0	0
1	1
10	10
50	50
100	100
(Data adapted from a study on quantifying site- specific protein lysine succinylation)[9]	

## **Visualizations**

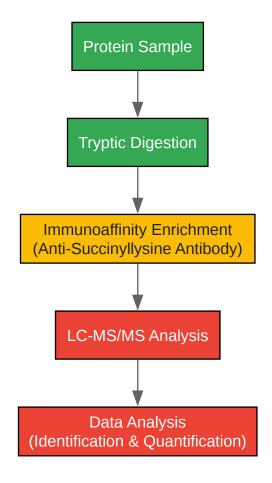
The following diagrams illustrate the key chemical reaction and experimental workflow.





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Caption: Chemical reaction of lysine succinylation.



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Caption: Workflow for succinylome analysis.



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### References

- 1. Protein post-translational modification by lysine succinylation: Biochemistry, biological implications, and therapeutic opportunities PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein Succinylation: Functions and Biological Implications Creative Proteomics [creative-proteomics.com]
- 3. Protein Succinylation: A Key Post-Translational Modification MetwareBio [metwarebio.com]
- 4. A Comparative `Bottom Up' Proteomics Strategy for the Site-specific Identification and Quantification of Protein Modifications By Electrophilic Lipids PMC [pmc.ncbi.nlm.nih.gov]
- 5. jove.com [jove.com]
- 6. First comprehensive analysis of lysine succinylation in paper mulberry (Broussonetia papyrifera) PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proteomic Quantification of Lysine Acetylation and Succinylation Profile Alterations in Lung Adenocarcinomas of Non-Smoking Females PMC [pmc.ncbi.nlm.nih.gov]
- 8. Succinylome Analysis Reveals the Involvement of Lysine Succinylation in Metabolism in Pathogenic Mycobacterium tuberculosis PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of Site-specific Protein Lysine Acetylation and Succinylation Stoichiometry Using Data-independent Acquisition Mass Spectrometry PMC [pmc.ncbi.nlm.nih.gov]
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